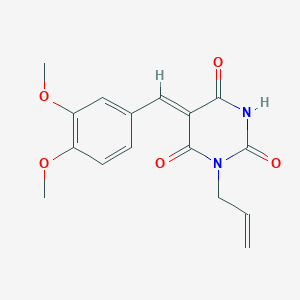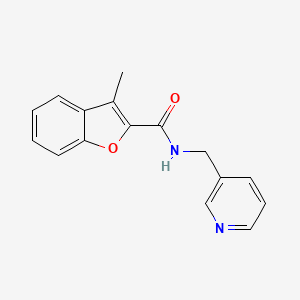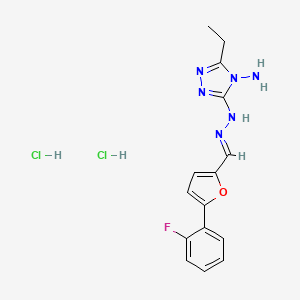
4-iodophenyl isobutyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodophenyl isobutyl carbonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenyl isobutyl carbonate, which is a widely used intermediate in the synthesis of various organic compounds. In
Scientific Research Applications
4-iodophenyl isobutyl carbonate has been used in various scientific research applications. One of the most significant applications of this compound is in the synthesis of radiolabeled compounds for imaging studies. Radiolabeled compounds are used in various imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), to visualize biological processes in vivo. 4-iodophenyl isobutyl carbonate can be used as a precursor for the synthesis of radiolabeled compounds, which can be used to study various biological processes, such as receptor binding, enzyme activity, and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-iodophenyl isobutyl carbonate is not well understood. However, it is believed that this compound acts as a substrate for various enzymes, such as cytochrome P450 enzymes, which catalyze the metabolism of the compound. The metabolism of 4-iodophenyl isobutyl carbonate results in the formation of various metabolites, which may have different biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodophenyl isobutyl carbonate are not well characterized. However, it is believed that this compound may have potential applications in the treatment of various diseases, such as cancer and neurological disorders. The compound may act as a substrate for various enzymes, which may be involved in the metabolism of drugs used in the treatment of these diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-iodophenyl isobutyl carbonate in lab experiments include its ease of synthesis and its potential applications in the synthesis of radiolabeled compounds for imaging studies. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and facilities for handling and storing the compound.
Future Directions
There are several future directions for the research on 4-iodophenyl isobutyl carbonate. One of the most significant directions is the development of new synthesis methods for the compound, which may improve the yield and purity of the product. Another direction is the study of the biochemical and physiological effects of the compound, which may lead to the discovery of new therapeutic applications. Additionally, the development of new radiolabeled compounds using 4-iodophenyl isobutyl carbonate may have significant implications for the diagnosis and treatment of various diseases.
Synthesis Methods
The synthesis of 4-iodophenyl isobutyl carbonate involves the reaction of phenyl isobutyl carbonate with iodine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the amount of catalyst used.
properties
IUPAC Name |
(4-iodophenyl) 2-methylpropyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-8(2)7-14-11(13)15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWDGEAZQPAOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodophenol, isoBOC | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)
![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)

![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)